molecular formula C36H55F2N3S2Sn2 B14079005 5,6-Difluoro-2-(2-hexyldecyl)-4,7-bis(5-(trimethylstannyl)thiophen-2-yl)-2H-benzo[d][1,2,3]triazole

5,6-Difluoro-2-(2-hexyldecyl)-4,7-bis(5-(trimethylstannyl)thiophen-2-yl)-2H-benzo[d][1,2,3]triazole

Cat. No.: B14079005
M. Wt: 869.4 g/mol
InChI Key: HSSKGTNJLFIDAG-UHFFFAOYSA-N
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Description

5,6-Difluoro-2-(2-hexyldecyl)-4,7-bis(5-(trimethylstannyl)thiophen-2-yl)-2H-benzo[d][1,2,3]triazole is a complex organic compound that has garnered significant interest in the field of materials science, particularly in the development of organic photovoltaics. This compound is known for its unique structural properties, which make it an excellent candidate for use in high-efficiency solar cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Difluoro-2-(2-hexyldecyl)-4,7-bis(5-(trimethylstannyl)thiophen-2-yl)-2H-benzo[d][1,2,3]triazole typically involves multiple steps. One common method includes the copolymerization of a benzodithiophene-derived electron-rich unit with electron-deficient units such as 5,6-difluoro-2-(2-hexyldecyl)-4,7-di(thiophen-2-yl)-2H-benzo[d][1,2,3]triazole . The reaction conditions often require the use of palladium catalysts and high temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the yield and purity of the final product. The scalability of the synthesis process is crucial for its application in commercial organic photovoltaic devices .

Chemical Reactions Analysis

Types of Reactions

5,6-Difluoro-2-(2-hexyldecyl)-4,7-bis(5-(trimethylstannyl)thiophen-2-yl)-2H-benzo[d][1,2,3]triazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Typical reagents used in these reactions include palladium catalysts, halogenating agents, and various solvents such as dichloromethane and N,N-dimethylformamide. The reaction conditions often involve elevated temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield more electron-deficient derivatives, while substitution reactions can produce a variety of functionalized compounds .

Scientific Research Applications

5,6-Difluoro-2-(2-hexyldecyl)-4,7-bis(5-(trimethylstannyl)thiophen-2-yl)-2H-benzo[d][1,2,3]triazole has several scientific research applications:

Mechanism of Action

The mechanism by which 5,6-Difluoro-2-(2-hexyldecyl)-4,7-bis(5-(trimethylstannyl)thiophen-2-yl)-2H-benzo[d][1,2,3]triazole exerts its effects involves its interaction with molecular targets and pathways. The compound’s electron-rich and electron-deficient units facilitate efficient charge transfer, which is crucial for its performance in photovoltaic applications. The molecular planarity and noncovalent interactions within the compound enhance its stability and efficiency .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,6-Difluoro-2-(2-hexyldecyl)-4,7-bis(5-(trimethylstannyl)thiophen-2-yl)-2H-benzo[d][1,2,3]triazole stands out due to its unique combination of electron-rich and electron-deficient units, which provide a balance of stability and efficiency. Its specific structural features make it particularly suitable for high-performance organic photovoltaic applications .

Properties

Molecular Formula

C36H55F2N3S2Sn2

Molecular Weight

869.4 g/mol

IUPAC Name

[5-[5,6-difluoro-2-(2-hexyldecyl)-7-(5-trimethylstannylthiophen-2-yl)benzotriazol-4-yl]thiophen-2-yl]-trimethylstannane

InChI

InChI=1S/C30H37F2N3S2.6CH3.2Sn/c1-3-5-7-9-10-12-16-22(15-11-8-6-4-2)21-35-33-29-25(23-17-13-19-36-23)27(31)28(32)26(30(29)34-35)24-18-14-20-37-24;;;;;;;;/h13-14,17-18,22H,3-12,15-16,21H2,1-2H3;6*1H3;;

InChI Key

HSSKGTNJLFIDAG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(CCCCCC)CN1N=C2C(=C(C(=C(C2=N1)C3=CC=C(S3)[Sn](C)(C)C)F)F)C4=CC=C(S4)[Sn](C)(C)C

Origin of Product

United States

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